molecular formula C21H22O4 B170197 Bidwillol A CAS No. 161099-42-9

Bidwillol A

Cat. No. B170197
M. Wt: 338.4 g/mol
InChI Key: CBCNITCGKSLSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bidwillol A is a natural product found in Erythrina burttii, Erythrina herbacea, and Erythrina variegata . It is a flavonoid compound with a molecular formula of C21H22O4 .


Molecular Structure Analysis

The molecular structure of Bidwillol A is characterized by a molecular formula of C21H22O4 . The IUPAC name for Bidwillol A is 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol . The molecular weight is 338.4 g/mol .


Physical And Chemical Properties Analysis

Bidwillol A has a molecular weight of 338.4 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

  • Bioinspired Design : Papers like "Best Practices of Bioinspired Design: Key Themes and Challenges" by Wissa et al. (2022) discuss interdisciplinary research in bioinspired design, which could be relevant if Bidwillol A has applications in bioinspired innovation (Wissa, Alleyne, Barley, & Suarez, 2022).

  • Scientific Research Management : Papers such as "Design and Implementation of Scientific Research Management System Based on SSH Integration Framework" by Bao Li (2012) explore the management systems in scientific research, which could be useful for managing research projects involving Bidwillol A (Bao Li, 2012).

  • Scientific Method and Data Structure : Research like "The Brain Imaging Data Structure, a format for organizing and describing outputs of neuroimaging experiments" by Gorgolewski et al. (2016) focuses on data structuring in scientific research, which could be applicable for organizing data in studies related to Bidwillol A (Gorgolewski et al., 2016).

  • Crowdsourcing in Science : "Scientific Utopia III: Crowdsourcing Science" by Uhlmann et al. (2019) discusses the potential of crowdsourcing in scientific research, a method that could potentially be used for research involving Bidwillol A (Uhlmann et al., 2019).

  • Computer-Aided Bio-Inspired Design : The paper "Charting a Course for Computer-Aided Bio-Inspired Design" by Stone, Goel, & McAdams (2014) explores the use of computer-aided systems in bio-inspired design, which might be relevant if Bidwillol A is used in such contexts (Stone, Goel, & McAdams, 2014).

properties

IUPAC Name

3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-13(2)4-7-18-19(23)9-8-17(21(18)24-3)15-10-14-5-6-16(22)11-20(14)25-12-15/h4-6,8-11,22-23H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNITCGKSLSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C2=CC3=C(C=C(C=C3)O)OC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bidwillol A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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